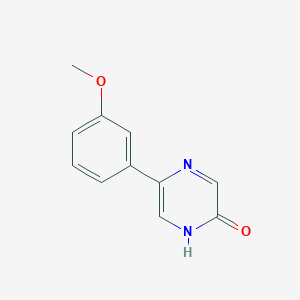

5-(3-Methoxy-phenyl)-1H-pyrazin-2-one

CAS No.: 88066-90-4

Cat. No.: VC3863332

Molecular Formula: C11H10N2O2

Molecular Weight: 202.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 88066-90-4 |

|---|---|

| Molecular Formula | C11H10N2O2 |

| Molecular Weight | 202.21 g/mol |

| IUPAC Name | 5-(3-methoxyphenyl)-1H-pyrazin-2-one |

| Standard InChI | InChI=1S/C11H10N2O2/c1-15-9-4-2-3-8(5-9)10-6-13-11(14)7-12-10/h2-7H,1H3,(H,13,14) |

| Standard InChI Key | GNQNPDDPKGJXJO-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC(=C1)C2=CNC(=O)C=N2 |

| Canonical SMILES | COC1=CC=CC(=C1)C2=CNC(=O)C=N2 |

Introduction

Structural Characterization and Molecular Properties

Chemical Identity and Nomenclature

5-(3-Methoxy-phenyl)-1H-pyrazin-2-one is systematically named according to IUPAC guidelines as 5-(3-methoxyphenyl)-1H-pyrazin-2-one. Its structure consists of a pyrazin-2-one ring (a six-membered dihydropyrazine with one ketone group) substituted at the 5-position with a 3-methoxyphenyl moiety. The methoxy group (-OCH) at the meta position of the phenyl ring influences electronic properties and solubility .

Table 1: Key Molecular Descriptors

The compound’s planar structure and hydrogen-bonding capacity (via the pyrazinone NH and carbonyl groups) suggest moderate solubility in polar solvents, while the methoxyphenyl group enhances lipophilicity, as reflected in its LogP value .

Synthetic Methodologies

Cyclocondensation Approaches

Physicochemical and Spectral Data

Spectroscopic Characterization

-

NMR: The -NMR spectrum of analogous pyrazinones shows signals for the pyrazinone NH proton near δ 12.5 ppm (singlet) and aromatic protons between δ 6.8–7.5 ppm. The methoxy group typically resonates as a singlet at δ 3.8–3.9 ppm .

-

IR: Stretching vibrations for the carbonyl group (C=O) appear near 1680 cm, while NH stretches are observed around 3200 cm .

Computational Insights

Density functional theory (DFT) calculations on related compounds (e.g., 1-(3-methoxyphenyl)-3-naphthalenyl-propenone) predict bond lengths and angles consistent with X-ray crystallographic data. For 5-(3-Methoxy-phenyl)-1H-pyrazin-2-one, the B3LYP/6-311++G(d,p) method would reliably optimize its geometry, confirming planarity and conjugation across the pyrazinone ring .

Applications in Drug Discovery

Scaffold for Hybrid Molecules

The pyrazinone core serves as a versatile building block for hybrid pharmacophores. For instance, conjugating it with thiazole or pyrazole moieties (as in ) can amplify antimicrobial efficacy while mitigating resistance. The methoxy group’s electron-donating effects may also modulate interactions with bacterial efflux pumps .

Structure-Activity Relationship (SAR) Trends

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume